Lipophilicity (logP) Differentiation Drives Distinct Physicochemical and ADME Profiles vs. Rimonabant
The target compound exhibits a calculated partition coefficient (logP) of 4.139, compared to Rimonabant's logP of approximately 6.13 to 7.07 [1]. This more than 100-fold difference in theoretical lipophilicity indicates superior aqueous solubility and reduced non-specific binding to plastic or lipid membranes, which is crucial for reliable in vitro assay performance [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 4.139 |
| Comparator Or Baseline | Rimonabant (SR141716): 6.13–7.07 (depending on source) |
| Quantified Difference | ΔlogP ≈ 2.0–2.9 (100- to 1000-fold lower lipophilicity) |
| Conditions | In silico prediction using the ZINC15 and ChemSpider datasets. |
Why This Matters
Lower lipophilicity translates to reduced assay interference and improved solubility in aqueous buffers, allowing for more accurate dose-response studies and simpler bioassay preparation.
- [1] ZINC15. ZINC1927603, Substance record for [5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-3-yl](morpholino)methanone; LogP: 4.139. View Source
- [2] Rimonabant (CHEM019003) LogP Data: ContaminantDB / IUPHAR Guide to Immunopharmacology. LogP values ranging from 5.47 to 7.07. View Source
